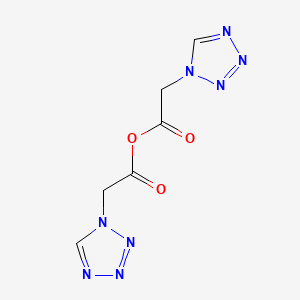

(1H-Tetrazol-1-yl)acetic anhydride

Description

Significance of Carboxylic Anhydrides as Reactive Intermediates

Carboxylic anhydrides are a class of reactive carboxylic acid derivatives widely employed as acylating agents in organic synthesis. Their heightened reactivity compared to carboxylic acids stems from the presence of a superior leaving group—a carboxylate anion—which is stabilized by resonance. This intrinsic reactivity allows for the acylation of a wide range of nucleophiles, including alcohols, amines, and thiols, under relatively mild conditions.

Symmetrical anhydrides, such as acetic anhydride (B1165640), are workhorse reagents in both laboratory and industrial settings. organic-chemistry.org However, for the transfer of more complex and valuable acyl groups, mixed anhydrides are often generated in situ. This strategy avoids the waste of a full equivalent of the acyl donor and allows for the fine-tuning of reactivity. The formation of an anhydride activates the carbonyl group, rendering it highly susceptible to nucleophilic attack, thereby driving the desired chemical transformation efficiently.

Overview of Nitrogen-Rich Heterocyclic Scaffolds in Reagent Design

Nitrogen-rich heterocyclic compounds, characterized by rings containing multiple nitrogen atoms, possess unique electronic properties that make them invaluable in reagent design. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a prime example of such a scaffold. nih.gov

The high nitrogen content and the resulting electronic distribution within the tetrazole ring confer several advantageous properties. Tetrazoles are generally more stable to metabolic degradation and exhibit pKa values similar to carboxylic acids, making them effective bioisosteres in medicinal chemistry. nih.govmdpi.com In the context of reagent design, the tetrazole moiety can function as an excellent leaving group, a property harnessed in many modern coupling reagents used for peptide synthesis and other amidation reactions. uniurb.itnih.gov The electron-withdrawing nature of the tetrazole ring significantly activates an attached acyl group, enhancing its electrophilicity and promoting efficient acyl transfer.

Historical Development of Tetrazole-Based Reagents in Chemical Transformations

The journey of tetrazole chemistry began with its discovery in 1885. nih.gov For many years, the synthesis of tetrazoles often involved hazardous and explosive reagents like hydrazoic acid. A significant breakthrough came with the development of safer synthetic protocols, which expanded their accessibility and utility.

In the realm of chemical transformations, tetrazole derivatives gained prominence as activating groups in peptide synthesis. researchgate.netnih.gov The development of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its analogues set a new standard for mitigating side reactions and reducing racemization during peptide coupling. Subsequently, tetrazole-based additives were explored as alternatives. These reagents function by reacting with an activated carboxylic acid (often pre-activated by a carbodiimide) to form a highly reactive intermediate active ester or, in the case of the parent acid, a symmetric anhydride. This intermediate then readily reacts with an amine to form the desired amide bond with high efficiency. uniurb.itsigmaaldrich.com The evolution of these reagents reflects a continuous drive towards safer, more efficient, and highly selective tools for complex molecular construction. The conceptual framework established by these coupling agents provides the basis for understanding the role of (1H-Tetrazol-1-yl)acetic anhydride as a potent, non-isolated acylating species.

While direct literature on the isolated this compound is scarce, its role as a powerful acylating agent is inferred from the well-established reactivity of related N-acyltetrazoles and mixed anhydrides. tandfonline.comchemsrc.com It is typically generated in situ from its parent, 1H-Tetrazole-1-acetic acid, by treatment with a dehydrating or coupling agent. The resulting symmetric anhydride is a highly reactive species, poised for efficient acyl transfer reactions.

The high reactivity of this intermediate is attributed to the excellent leaving group ability of the 1H-tetrazol-1-acetate anion. The reaction of the anhydride with a nucleophile, such as an amine, proceeds rapidly to form the corresponding amide, regenerating the tetrazole acetate (B1210297) leaving group. This process is central to its application in specialized chemical syntheses where efficient and clean acylation is required.

Structure

3D Structure

Properties

CAS No. |

79673-92-0 |

|---|---|

Molecular Formula |

C6H6N8O3 |

Molecular Weight |

238.16 g/mol |

IUPAC Name |

[2-(tetrazol-1-yl)acetyl] 2-(tetrazol-1-yl)acetate |

InChI |

InChI=1S/C6H6N8O3/c15-5(1-13-3-7-9-11-13)17-6(16)2-14-4-8-10-12-14/h3-4H,1-2H2 |

InChI Key |

BXXGYLBBCXFBFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1CC(=O)OC(=O)CN2C=NN=N2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1h Tetrazol 1 Yl Acetic Anhydride and Precursors

Strategies for the Preparation of (1H-Tetrazol-1-yl)acetic Acid

The construction of (1H-Tetrazol-1-yl)acetic acid is centered on the formation of the tetrazole ring and the concurrent or subsequent incorporation of the acetic acid side chain.

Cycloaddition Reactions in Tetrazole Ring Formation

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govchemtube3d.com This reaction typically involves the combination of a nitrile (-C≡N) and an azide (B81097) (N₃⁻) source. nih.govresearchgate.netresearchgate.net The reaction proceeds by the azide and nitrile undergoing a 1,3-dipolar cycloaddition to form a tetrazole anion, which is subsequently protonated to yield the final product. chemtube3d.com

Key features of this methodology include:

Reactants : A variety of azide sources can be employed, including hydrazoic acid, sodium azide (NaN₃), and organometallic azides like trimethylsilyl azide (TMSN₃). nih.govgoogle.com The choice of azide is often dictated by safety and solubility considerations, as hydrazoic acid is highly toxic and explosive. thieme-connect.comresearchgate.net

Mechanism : The reaction rate is enhanced by the presence of electron-withdrawing groups on the nitrile component, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

Catalysis : Various catalysts can be used to improve reaction rates and yields. Lewis acids such as zinc salts (e.g., ZnCl₂) can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org Other reported catalysts include iodine and silica-supported sodium hydrogen sulfate. organic-chemistry.org

The general scheme for tetrazole formation via [3+2] cycloaddition is presented below:

R-C≡N + N₃⁻ → [Tetrazole Anion Intermediate] → 5-substituted-1H-tetrazole

This fundamental reaction forms the basis for many of the synthetic routes leading to tetrazolylacetic acids.

Condensation and Substitution Approaches to the Acetic Acid Moiety

For the specific synthesis of (1H-Tetrazol-1-yl)acetic acid, the acetic acid moiety is typically introduced by using glycine or its esters as a primary starting material. This approach combines the cycloaddition principle with a condensation reaction in a single pot.

A common procedure involves the reaction of glycine, an orthoformate ester (such as triethyl orthoformate), and an azide source in a suitable solvent, often glacial acetic acid. prepchem.comgoogle.com The orthoformate reacts with glycine to form an intermediate imino ether, which then undergoes cyclization with the azide.

A detailed synthetic protocol is as follows:

A mixture of sodium azide and glacial acetic acid is heated. prepchem.com

Glycine and triethyl orthoformate are added to the mixture. prepchem.com

The reaction is continued for several hours at a controlled temperature (e.g., 50-55°C). prepchem.com

After cooling, the mixture is acidified and the product is extracted. prepchem.com

An alternative and often safer approach utilizes trimethylsilyl azide (TMSN₃), which is a non-explosive liquid, in place of sodium azide/acetic acid mixtures that can generate hydrazoic acid in situ. google.comgoogle.com This process can be used to produce (1H-Tetrazol-1-yl)acetic acid or its esters in high purity (≥95%) and excellent yields. google.com The reaction between a glycine ethyl ester hydrochloride, triethyl orthoformate, and TMSN₃ in glacial acetic acid can achieve yields as high as 96.2%. google.comgoogle.com The resulting ester can then be saponified to yield the free carboxylic acid. google.comprepchem.com

| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Glycine | Sodium Azide, Triethyl Orthoformate | Glacial Acetic Acid | 50-55 | 28 | prepchem.com |

| Glycine Ethyl Ester HCl | Trimethylsilyl Azide, Triethyl Orthoformate | Glacial Acetic Acid | 70 | 96.2 (ester) | google.comgoogle.com |

| Glycine Ethyl Ester HCl | Trimethylsilyl Azide, Triethyl Orthoformate | Glacial Acetic Acid | 55 | - | google.com |

Table 1: Comparison of synthetic routes to (1H-Tetrazol-1-yl)acetic acid and its esters.

Catalytic and One-Pot Synthetic Routes to Tetrazolylacetic Acids

Modern synthetic chemistry emphasizes efficiency, safety, and environmental considerations, leading to the development of catalytic and one-pot procedures. researchgate.net A one-pot synthesis, which involves two or more sequential reactions in a single reactor without isolating intermediates, offers significant advantages by reducing waste, time, and resources. researchgate.net

The synthesis of (1H-Tetrazol-1-yl)acetic acid from glycine, an orthoformate, and an azide is an excellent example of a one-pot process. google.comgoogle.com Catalysts are often employed to enhance the efficiency of these reactions.

Notable catalytic systems include:

Ytterbium triflate (Yb(OTf)₃) : Used for the synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Zinc Salts : Zinc chloride (ZnCl₂) is a common Lewis acid catalyst used in the cycloaddition of nitriles and azides. organic-chemistry.orggoogle.com

L-proline : This organocatalyst provides an environmentally benign and cost-effective route for synthesizing 5-substituted 1H-tetrazoles from various nitriles. organic-chemistry.org

A patented "one kettle way" process describes reacting glycine, sodium azide, and triethyl orthoformate in acetic acid. google.com The post-reaction workup involves distillation to recover the solvent and byproducts, followed by acidification, cyclization, and crystallization to obtain the final product. google.com

Protocols for the Chemical Synthesis of (1H-Tetrazol-1-yl)acetic Anhydride (B1165640)

The conversion of a carboxylic acid to a symmetric anhydride involves the removal of one molecule of water from two molecules of the acid. This can be achieved through several standard laboratory methodologies.

Dehydration Methodologies from (1H-Tetrazol-1-yl)acetic Acid

Direct dehydration of (1H-Tetrazol-1-yl)acetic acid can be accomplished using powerful dehydrating agents. While direct thermal dehydration is often ineffective for simple carboxylic acids, chemical reagents are commonly used. sciencemadness.orgsciencemadness.org

Common dehydrating agents and methods include:

Phosphorus Pentoxide (P₂O₅) : A highly effective but aggressive dehydrating agent for converting carboxylic acids to their anhydrides. sciencemadness.orgsciencemadness.org

Acetic Anhydride Exchange : A carboxylic acid can be heated with acetic anhydride. In this equilibrium reaction, the more volatile acetic acid is distilled off, driving the reaction toward the formation of the desired anhydride. sciencemadness.org

Other Reagents : Other methods, such as using sulfur dissolved in bromine with a carboxylate salt, have been developed for anhydride synthesis. sciencemadness.org

The general reaction for dehydration is:

2 R-COOH + Dehydrating Agent → (R-CO)₂O + H₂O

Applying these principles, (1H-Tetrazol-1-yl)acetic acid would be expected to form its corresponding anhydride upon treatment with a suitable dehydrating agent under anhydrous conditions.

Routes Involving (1H-Tetrazol-1-yl)acetyl Halide Intermediates

A robust and widely used two-step method for preparing symmetric anhydrides involves the formation of an acyl halide intermediate. prepchem.com

Step 1: Formation of (1H-Tetrazol-1-yl)acetyl Halide (1H-Tetrazol-1-yl)acetic acid is first converted to its more reactive acetyl chloride derivative, (1H-Tetrazol-1-yl)acetyl chloride. pharmaffiliates.com This is a standard transformation accomplished using reagents such as:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) prepchem.com

Oxalyl chloride ((COCl)₂) prepchem.com

One documented method for producing 2-(1H-Tetrazol-1-yl)acetyl chloride involves the reaction of the parent acid with a phosphorus chloride species.

Step 2: Anhydride Formation The resulting (1H-Tetrazol-1-yl)acetyl chloride is then reacted with a carboxylate salt, typically the sodium salt of (1H-Tetrazol-1-yl)acetic acid. The halide is displaced by the carboxylate to form the anhydride linkage. prepchem.com

C₃H₄N₄O₂ + SOCl₂ → C₃H₃ClN₄O + SO₂ + HCl (1H-Tetrazol-1-yl)acetic acid → (1H-Tetrazol-1-yl)acetyl chloride

C₃H₃ClN₄O + C₃H₃N₄O₂Na → (C₃H₃N₄O)₂O + NaCl (1H-Tetrazol-1-yl)acetyl chloride + Sodium (1H-tetrazol-1-yl)acetate → (1H-Tetrazol-1-yl)acetic anhydride

This route is often preferred as it proceeds under milder conditions than direct dehydration and typically results in high yields of the pure anhydride. prepchem.com

| Method | Reagents | Intermediate | Key Features |

| Direct Dehydration | Phosphorus Pentoxide (P₂O₅) | None | Powerful, aggressive reagent. |

| Acyl Halide Route | Thionyl Chloride, Oxalyl Chloride, etc., followed by Carboxylate Salt | (1H-Tetrazol-1-yl)acetyl chloride | Two-step process, generally high yield, milder conditions. prepchem.com |

Table 2: Summary of methodologies for the synthesis of this compound.

Formation of Mixed Anhydrides Incorporating the (1H-Tetrazol-1-yl)acetic Moiety

Mixed anhydrides are highly reactive intermediates crucial for various chemical transformations, including peptide synthesis and the formation of esters and amides. researchgate.netthieme-connect.de The generation of a mixed anhydride from (1H-Tetrazol-1-yl)acetic acid involves its reaction with a suitable acid chloride or chloroformate in the presence of a tertiary amine base. This activation step renders the carboxyl group more susceptible to nucleophilic attack.

A prevalent method for forming mixed anhydrides is the reaction of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate. thieme-connect.degoogle.com The reaction is typically conducted at low temperatures (e.g., -5 °C to 0 °C) in an inert solvent like tetrahydrofuran (THF) or ethyl acetate (B1210297). thieme-connect.de A non-nucleophilic tertiary amine, such as N-methylmorpholine, is used to neutralize the liberated hydrochloric acid, driving the reaction to completion. researchgate.net

Alternatively, reaction with a sterically hindered acyl chloride, like pivaloyl chloride, can also yield the desired mixed anhydride. google.com This process similarly requires a base and controlled temperature conditions to prevent side reactions, such as the disproportionation of the mixed anhydride into two symmetrical anhydrides. thieme-connect.degoogle.com The resulting (1H-Tetrazol-1-yl)acetic mixed anhydride is typically used in situ for subsequent reactions due to its reactive nature.

| Reactant 1 | Activating Agent | Base | Typical Solvent | Product |

|---|---|---|---|---|

| (1H-Tetrazol-1-yl)acetic Acid | Isobutyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran (THF) | (1H-Tetrazol-1-yl)acetyl isobutyryl carbonic anhydride |

| (1H-Tetrazol-1-yl)acetic Acid | Pivaloyl Chloride | Triethylamine | Ethyl Acetate | (1H-Tetrazol-1-yl)acetyl pivaloyl anhydride |

Preparation of Key (1H-Tetrazol-1-yl)acetate Derivatives

The activated nature of this compound or the parent acid allows for the synthesis of a variety of important derivatives, including esters, amides, and thioesters, through acyl transfer reactions.

Esterification Reactions of (1H-Tetrazol-1-yl)acetic Acid

Esters of (1H-Tetrazol-1-yl)acetic acid are valuable synthetic intermediates. A highly efficient process for their direct preparation involves the reaction of a glycine ester salt, such as glycine ethyl ester hydrochloride, with trimethylsilyl azide and an orthoformate ester. google.comgoogle.com For instance, the synthesis of ethyl (1H-tetrazol-1-yl)acetate can be achieved by reacting glycine ethyl ester hydrochloride with trimethyl orthoformate and trimethylsilyl azide in the presence of glacial acetic acid and sodium acetate. google.com This one-pot reaction proceeds by heating the mixture, typically around 70°C for several hours, and results in high yields of the desired ester, often exceeding 95%. google.comgoogle.com The methyl ester can be synthesized using the corresponding glycine methyl ester hydrochloride under similar conditions. google.com

The free 1H-tetrazole-1-acetic acid can be obtained from these esters via saponification. google.com Alternatively, the pre-synthesized (1H-Tetrazol-1-yl)acetic acid can be esterified using classical methods, such as the Fischer esterification, by refluxing the acid with an excess of the desired alcohol in the presence of a strong acid catalyst.

| Product | Key Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl (1H-tetrazol-1-yl)acetate | Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid | Heat to 70°C for 3 hours | 96.2% | google.com |

| Methyl (1H-tetrazol-1-yl)acetate | Glycine methyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid | Similar to ethyl ester synthesis | >90% | google.com |

Synthesis of Amide and Thioester Analogs via Acyl Transfer Reactions

The synthesis of amides and thioesters from (1H-Tetrazol-1-yl)acetic acid requires the activation of the carboxyl group to facilitate acyl transfer to a nitrogen or sulfur nucleophile.

Amide Synthesis: A robust method for amide formation involves the conversion of the carboxylic acid to its corresponding acyl chloride. (1H-Tetrazol-1-yl)acetic acid can be reacted with thionyl chloride (SOCl₂) to form the highly reactive (1H-tetrazol-1-yl)acetyl chloride. nih.gov This intermediate is then treated with a primary or secondary amine (e.g., substituted anilines) to yield the corresponding N-substituted (1H-tetrazol-1-yl)acetamide. nih.gov This two-step, one-pot procedure is highly efficient and provides excellent yields of the amide products. nih.gov

Alternatively, standard peptide coupling reagents can be employed to mediate the direct condensation of (1H-Tetrazol-1-yl)acetic acid with an amine. Reagents such as dicyclohexylcarbodiimide (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which readily undergoes aminolysis to form the amide bond. peptide.comluxembourg-bio.com

| Activation Method | Key Reagents | Nucleophile | Product Type |

|---|---|---|---|

| Acyl Chloride Formation | (1H-Tetrazol-1-yl)acetic acid, Thionyl chloride (SOCl₂) | Primary/Secondary Amine (R₂NH) | N-substituted (1H-tetrazol-1-yl)acetamide |

| Carbodiimide Coupling | (1H-Tetrazol-1-yl)acetic acid, DCC or EDC | Primary/Secondary Amine (R₂NH) | N-substituted (1H-tetrazol-1-yl)acetamide |

Thioester Synthesis: The preparation of thioesters follows a similar strategy, where an activated derivative of (1H-Tetrazol-1-yl)acetic acid is reacted with a thiol (R-SH). The mixed anhydrides or acyl chlorides described previously serve as excellent precursors for thioesterification. wikipedia.orgnih.gov Reaction of the in situ generated mixed anhydride with a thiol in the presence of a base provides the corresponding thioester. nih.gov

A direct coupling approach using dehydrating agents like DCC, often accelerated by a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), can also be used to condense (1H-Tetrazol-1-yl)acetic acid directly with a thiol to form the thioester bond. wikipedia.orgorganic-chemistry.org

| Activation Method | Key Reagents | Nucleophile | Product Type |

|---|---|---|---|

| Mixed Anhydride | (1H-Tetrazol-1-yl)acetic acid, Isobutyl chloroformate, NMM | Thiol (R-SH) | S-alkyl/aryl (1H-tetrazol-1-yl)ethanethioate |

| Carbodiimide Coupling | (1H-Tetrazol-1-yl)acetic acid, DCC, DMAP (cat.) | Thiol (R-SH) | S-alkyl/aryl (1H-tetrazol-1-yl)ethanethioate |

Table of Compounds

| No. | Compound Name |

|---|---|

| 1 | (1H-Tetrazol-1-yl)acetic acid |

| 2 | Isobutyl chloroformate |

| 3 | Ethyl chloroformate |

| 4 | N-methylmorpholine |

| 5 | Pivaloyl chloride |

| 6 | Triethylamine |

| 7 | Glycine ethyl ester hydrochloride |

| 8 | Trimethylsilyl azide |

| 9 | Trimethyl orthoformate |

| 10 | Ethyl (1H-tetrazol-1-yl)acetate |

| 11 | Glycine methyl ester hydrochloride |

| 12 | Methyl (1H-tetrazol-1-yl)acetate |

| 13 | Thionyl chloride |

| 14 | (1H-Tetrazol-1-yl)acetyl chloride |

| 15 | Dicyclohexylcarbodiimide (DCC) |

| 16 | Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) |

| 17 | 4-(N,N-dimethylamino)pyridine (DMAP) |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1h Tetrazol 1 Yl Acetic Anhydride

Nucleophilic Acyl Substitution Pathways

The general reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the stability of the leaving group; a more stable leaving group (weaker base) enhances reactivity. masterorganicchemistry.comoregonstate.edu The (1H-tetrazol-1-yl)acetate anion is a relatively good leaving group, making the anhydride (B1165640) significantly more reactive than corresponding esters or amides, but less reactive than acid halides. youtube.com

(1H-Tetrazol-1-yl)acetic anhydride readily reacts with oxygen-based nucleophiles such as water, alcohols, and phenols. libretexts.orgchemguide.co.uk

Hydrolysis: In the presence of water, the anhydride undergoes hydrolysis to yield two equivalents of its parent carboxylic acid, 1H-tetrazole-1-acetic acid. chemguide.co.ukwikipedia.org The reaction proceeds via nucleophilic attack by water on a carbonyl carbon. libretexts.org This reaction is typically slow at room temperature but can be accelerated by warming. chemguide.co.uk

Alcoholysis: Alcohols react with the anhydride in a process called alcoholysis to form an ester and one equivalent of 1H-tetrazole-1-acetic acid. libretexts.orgchemguide.co.uk This reaction is a common method for synthesizing various (1H-tetrazol-1-yl)acetate esters. The reaction may require gentle heating to proceed at a practical rate. chemguide.co.uk For example, the reaction with ethanol (B145695) produces ethyl (1H-tetrazol-1-yl)acetate.

Table 1: Predicted Products from Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Name | Predicted Product | Reaction Type |

| H₂O | Water | 1H-Tetrazole-1-acetic acid | Hydrolysis |

| CH₃OH | Methanol | Methyl (1H-tetrazol-1-yl)acetate | Alcoholysis |

| CH₃CH₂OH | Ethanol | Ethyl (1H-tetrazol-1-yl)acetate | Alcoholysis |

| (CH₃)₂CHOH | Isopropanol | Isopropyl (1H-tetrazol-1-yl)acetate | Alcoholysis |

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form amides. youtube.comlibretexts.org These reactions are generally faster than those with oxygen nucleophiles.

Reaction with Ammonia: The reaction with ammonia produces (1H-tetrazol-1-yl)acetamide and ammonium (B1175870) (1H-tetrazol-1-yl)acetate as a salt byproduct. oregonstate.edu

Reaction with Amines: Primary and secondary amines yield N-substituted amides. libretexts.orgnih.gov The reaction involves an initial nucleophilic attack by the amine, followed by deprotonation (often by a second equivalent of the amine) and elimination of the carboxylate leaving group. libretexts.orgnih.gov

Table 2: Predicted Products from Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Name | Predicted Product | Reaction Type |

| NH₃ | Ammonia | 2-(1H-Tetrazol-1-yl)acetamide | Aminolysis |

| CH₃NH₂ | Methylamine | N-Methyl-2-(1H-tetrazol-1-yl)acetamide | Aminolysis |

| (CH₃)₂NH | Dimethylamine | N,N-Dimethyl-2-(1H-tetrazol-1-yl)acetamide | Aminolysis |

| C₆H₅NH₂ | Aniline | N-Phenyl-2-(1H-tetrazol-1-yl)acetamide | Aminolysis |

In a similar fashion to alcohols, thiols can react with this compound to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions are expected to proceed readily. The reaction yields a thioester and one equivalent of 1H-tetrazole-1-acetic acid.

Table 3: Predicted Products from Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent Name | Predicted Product | Reaction Type |

| H₂S | Hydrogen Sulfide | 2-(1H-Tetrazol-1-yl)ethanethioic S-acid | Thiolysis |

| CH₃SH | Methanethiol | S-Methyl 2-(1H-tetrazol-1-yl)ethanethioate | Thiolysis |

| CH₃CH₂SH | Ethanethiol | S-Ethyl 2-(1H-tetrazol-1-yl)ethanethioate | Thiolysis |

| C₆H₅SH | Thiophenol | S-Phenyl 2-(1H-tetrazol-1-yl)ethanethioate | Thiolysis |

Role in Acylation and Dehydrative Coupling Reactions

The primary synthetic utility of this compound is as an acylating agent. osti.govicm.edu.pl It serves as an efficient donor of the (1H-tetrazol-1-yl)acetyl group to various nucleophiles. This process, known as acylation, is fundamental in organic synthesis for creating C-O, C-N, and C-S bonds. youtube.com For example, in the Friedel-Crafts acylation of an electron-rich aromatic compound, the anhydride can be used with a Lewis acid catalyst to introduce the (1H-tetrazol-1-yl)acetyl moiety onto the aromatic ring. icm.edu.pl

Due to its activated nature, the anhydride can also function as a dehydrative coupling reagent. In this role, it facilitates the condensation of a carboxylic acid and an amine or alcohol by activating the carboxylic acid. The anhydride reacts with the carboxylate to form a mixed anhydride, which is a more reactive acylating species. This activated intermediate is then attacked by the amine or alcohol nucleophile to form the desired amide or ester bond, with 1H-tetrazole-1-acetic acid being released as a byproduct. This strategy is a cornerstone of peptide synthesis and other condensation reactions.

Mechanistic Investigations of Anhydride-Mediated Transformations

The mechanism for reactions involving this compound follows the well-established nucleophilic acyl substitution pathway. masterorganicchemistry.comunizin.org This mechanism is not a single-step displacement like an Sₙ2 reaction but a two-step addition-elimination sequence. unizin.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on one of the electrophilic carbonyl carbons of the anhydride. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, resulting in the formation of a negatively charged, sp³-hybridized tetrahedral intermediate. oregonstate.eduyoutube.com For neutral nucleophiles like water, alcohols, or amines, this intermediate will initially be zwitterionic before a proton transfer step. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. oregonstate.edu The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and in doing so, expels the (1H-tetrazol-1-yl)acetate group, which is a competent leaving group. youtube.comkhanacademy.org If the nucleophile was initially neutral, a final deprotonation step yields the neutral acylated product. youtube.com

The key reaction intermediate in transformations mediated by this compound is the tetrahedral intermediate. oregonstate.eduunizin.org This species is characterized by an sp³-hybridized central carbon that was formerly the sp²-hybridized carbonyl carbon. It is bonded to the original carbonyl oxygen (now an alkoxide), the R-group of the acyl moiety, the nucleophile, and the leaving group.

Kinetic Studies and Rate-Determining Steps

The acylation of a nucleophile by this compound would likely proceed through a stepwise mechanism. The initial step would involve the nucleophilic attack on one of the carbonyl carbons of the anhydride. The subsequent step would be the departure of the (1H-tetrazol-1-yl)acetate leaving group. The rate-determining step of this process would depend on the nature of the nucleophile and the reaction conditions.

For strong nucleophiles: The initial nucleophilic attack is typically fast, and the collapse of the tetrahedral intermediate to expel the leaving group would be the slower, rate-determining step.

In the context of its formation from 1H-tetrazole and acetic anhydride, the reaction likely involves the nucleophilic attack of the tetrazole nitrogen on the carbonyl carbon of acetic anhydride. The rate of this N-acylation would be influenced by the nucleophilicity of the tetrazole, which can be modulated by substituents on the ring.

Influence of Catalysis on Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in modulating the selectivity and efficiency of reactions involving tetrazole derivatives, including their acylation and subsequent transformations. While specific catalytic data for this compound is sparse, the principles of catalysis in tetrazole chemistry can be applied.

Acid Catalysis: The acylation of tetrazoles with anhydrides can be promoted by acid catalysts. Protic acids can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the tetrazole nitrogen. Lewis acids can also be employed to activate the anhydride. youtube.com For instance, the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) is often catalyzed by Brønsted or Lewis acids. wikipedia.orgyoutube.com

Base Catalysis: In reactions where this compound acts as an acylating agent, a base can be used to deprotonate the nucleophile, thereby increasing its nucleophilicity and enhancing the reaction rate. In the context of the tetrazole ring itself, its acidic proton can be removed by a base, which could influence its reactivity in subsequent steps.

Metal Catalysis: Various metal catalysts are known to influence reactions involving tetrazoles. For instance, copper-catalyzed N-arylation of imidazoles has been successfully achieved using tetrazole-1-acetic acid as a ligand, highlighting the coordinating ability of the tetrazole moiety. rhhz.net Such coordination can alter the electronic properties of the tetrazole ring and influence its reactivity. The use of nanomaterial-based catalysts, such as those based on cobalt, copper, and iron, has also been explored for the synthesis of tetrazole derivatives, often leading to high yields and selectivity under greener conditions. nih.gov

Table 1: Examples of Catalysts Used in Tetrazole Chemistry

| Catalyst Type | Example Catalyst | Reaction Type | Effect on Selectivity/Efficiency | Reference |

| Acid | Yb(OTf)₃ | Synthesis of 1-substituted 1H-tetrazoles | Good yields from amines, triethyl orthoformate, and sodium azide. | organic-chemistry.org |

| Acid | L-proline | Synthesis of 5-substituted 1H-tetrazoles | High yields from various nitriles, thiocyanates, and cyanamides. | organic-chemistry.org |

| Metal | CuI | N-arylation of imidazoles | Good to excellent yields with low catalyst loading. | rhhz.net |

| Metal | CoY Zeolite | Synthesis of 5-substituted 1H-tetrazoles | High yields under aerobic conditions with a reusable catalyst. | acs.org |

| Nanomaterial | Fe₃O₄@Nd | Synthesis of 5-substituted-1H-tetrazoles | Excellent yields with a magnetically separable and reusable catalyst. | nih.gov |

Transformational Chemistry of the Tetrazole Ring in the Anhydride Context

The presence of the acetic anhydride group attached to the tetrazole ring can significantly influence the ring's stability and reactivity, potentially leading to various transformations.

The tetrazole ring is generally considered aromatic and relatively stable. wikipedia.org However, the N-acyl group in this compound can act as a good leaving group, which may facilitate ring-opening reactions under certain conditions.

One notable transformation is the gas-phase conversion of N-acylated tetrazoles into 2,5-disubstituted-1,3,4-oxadiazoles. This reaction is proposed to proceed through an N-acylated tetrazole intermediate, which then undergoes rearrangement with the loss of a nitrogen molecule. nih.gov The presence of the anhydride functionality could potentially facilitate such a transformation, either thermally or photochemically.

Furthermore, the tetrazole ring itself can undergo transformations in the presence of certain reagents. For example, copper-assisted tetrazole ring-opening has been observed, leading to the formation of other nitrogen-containing heterocycles. researchgate.net The coordination of a metal to the tetrazole nitrogen atoms can weaken the ring structure and promote its cleavage. The anhydride moiety, with its potential to act as a bidentate ligand, could influence the coordination geometry and thus the pathway of such transformations.

The photochemical transformation of tetrazole derivatives is another area of interest. Photolysis can lead to the cleavage of the tetrazole ring, producing a variety of photoproducts depending on the substituents and reaction conditions. nih.gov The N-acetyl group in this compound would likely influence the photochemical pathway, potentially leading to unique reactive intermediates and products.

Strategic Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization in the Construction of Complex Heterocyclic Frameworks

The presence of the tetrazole moiety in (1H-Tetrazol-1-yl)acetic anhydride (B1165640) makes it a key building block for the synthesis of more elaborate heterocyclic structures.

Assembly of Tetrazole-Fused or Linked Systems

(1H-Tetrazol-1-yl)acetic anhydride is an ideal starting material for the synthesis of various tetrazole-containing heterocyclic systems. The anhydride functionality can participate in cyclization reactions to form fused bicyclic or polycyclic compounds where the tetrazole ring is integrated into a larger scaffold. For instance, reactions with dinucleophiles can lead to the formation of novel tetrazolo-diazepines or tetrazolo-oxazepines. Furthermore, the (1H-tetrazol-1-yl)acetyl group can be introduced into other heterocyclic precursors, which can then undergo subsequent intramolecular cyclization to yield fused systems. The high nitrogen content of the tetrazole ring is a desirable feature in many target molecules, particularly in the field of energetic materials and pharmaceuticals. mdpi.comnih.gov

Functionalization of Nitrogen Heterocycles using the (1H-Tetrazol-1-yl)acetyl Group

The introduction of the (1H-tetrazol-1-yl)acetyl group onto other nitrogen-containing heterocycles is a powerful strategy for modifying their chemical and biological properties. nih.govfrontiersin.org This functionalization is readily achieved by reacting this compound with nucleophilic nitrogen atoms present in heterocycles such as indoles, pyrazoles, and imidazoles. This process, a form of N-acylation, attaches the tetrazolylacetyl moiety to the target heterocycle, thereby introducing the unique properties of the tetrazole ring. researchgate.net The tetrazole group can enhance the metabolic stability and acidity of the parent molecule, and its ability to participate in hydrogen bonding can influence intermolecular interactions. nih.gov

| Heterocycle | Functionalization Product | Potential Application |

| Indole | 1-((1H-Tetrazol-1-yl)acetyl)-1H-indole | Pharmaceutical intermediate |

| Pyrazole | 1-((1H-Tetrazol-1-yl)acetyl)-1H-pyrazole | Ligand for coordination chemistry |

| Imidazole | 1-((1H-Tetrazol-1-yl)acetyl)-1H-imidazole | Bioactive molecule |

Application in Specialized Acylation and Derivatization Procedures

As an anhydride, this compound is an effective acylating agent. ijcps.orgyoutube.comicm.edu.pl It can be used to introduce the (1H-tetrazol-1-yl)acetyl group onto a wide range of substrates containing nucleophilic functional groups such as alcohols, phenols, and amines. nih.govyoutube.com This acylation can serve various purposes, including the protection of functional groups during a multi-step synthesis or the direct modification of a molecule's properties. The resulting esters and amides containing the tetrazole moiety often exhibit interesting biological activities or material properties. researchgate.net The use of the anhydride offers advantages over the corresponding acyl chloride, as the byproduct of the reaction is the less corrosive (1H-tetrazol-1-yl)acetic acid.

| Substrate | Acylated Product | Reaction Type |

| Ethanol (B145695) | Ethyl (1H-tetrazol-1-yl)acetate | Esterification |

| Aniline | N-Phenyl-(1H-tetrazol-1-yl)acetamide | Amidation |

| Phenol | Phenyl (1H-tetrazol-1-yl)acetate | Esterification |

Role as a Precursor for High-Nitrogen Content Materials

The high nitrogen content of the tetrazole ring makes this compound a valuable precursor for the synthesis of high-nitrogen materials. nih.govdntb.gov.uarsc.org These materials are of significant interest for applications as energetic compounds, propellants, and gas-generating agents. nih.govresearchgate.net The anhydride can be used to build larger molecules with an even higher nitrogen percentage by reacting it with other nitrogen-rich compounds. The resulting materials often exhibit a favorable combination of high energy density and good thermal stability. The decomposition of these materials typically releases large volumes of nitrogen gas, a key characteristic for their applications.

Development of Novel Reagents and Catalysts for Chemical Transformations

This compound can serve as a starting point for the development of novel reagents and catalysts. researchgate.net For example, it can be used to synthesize more complex tetrazole-containing ligands for coordination chemistry. The resulting metal complexes may exhibit unique catalytic activities in various organic transformations. Furthermore, the anhydride itself could potentially act as a catalyst or co-catalyst in certain reactions, leveraging the properties of both the anhydride and the tetrazole functionalities. The exploration of its reactivity could lead to the discovery of new synthetic methodologies.

Theoretical and Computational Studies of 1h Tetrazol 1 Yl Acetic Anhydride

Quantum Chemical Analysis of Molecular Conformation and Electronic Structure

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For (1H-Tetrazol-1-yl)acetic anhydride (B1165640), the key conformational features would be the orientation of the acetic anhydride group relative to the tetrazole ring and the planarity of the tetrazole ring itself.

The tetrazole ring is known to be aromatic, with 6 π-electrons, which favors a planar geometry. researchgate.net The bond lengths and angles within the ring are influenced by the substituent at the N1 position. The connection to the electron-withdrawing acetic anhydride group is expected to influence the electronic properties of the tetrazole ring.

Table 1: Predicted Geometric Parameters for the (1H-Tetrazol-1-yl)acetic Anhydride Moiety (Representative Data)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-N3 | 1.29 |

| N3-N4 | 1.35 |

| N4-C5 | 1.32 |

| C5-N1 | 1.34 |

| N1-CH₂ | 1.48 |

| C=O (anhydride) | 1.19 |

| C-O (anhydride bridge) | 1.40 |

| Bond Angles (°) | |

| N1-N2-N3 | 108.0 |

| N2-N3-N4 | 109.0 |

| N3-N4-C5 | 105.0 |

| N4-C5-N1 | 109.0 |

| C5-N1-N2 | 109.0 |

| C5-N1-CH₂ | 125.0 |

| O=C-O (anhydride) | 121.0 |

Note: The data in this table are representative values based on computational studies of similar tetrazole and anhydride structures. Actual values for this compound would require specific calculations.

The electronic structure, including the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity. The HOMO is likely to be located on the tetrazole ring, which is electron-rich, while the LUMO is expected to be centered on the carbonyl carbons of the anhydride group, which are electrophilic. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can provide detailed insights into how this compound behaves in chemical reactions. This is particularly valuable for understanding its potential as a reagent in organic synthesis or its decomposition pathways.

Prediction of Transition States and Activation Energies

A critical aspect of computational reactivity studies is the identification of transition states and the calculation of activation energies for various possible reactions. For an anhydride, a common reaction is acylation. Computational methods can model the reaction of this compound with a nucleophile, for example, an alcohol or an amine.

The calculations would involve mapping the potential energy surface of the reaction to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), a crucial parameter for predicting the reaction rate. Lower activation energies indicate faster reactions. For instance, computational studies on the cyclodehydration of maleamic acids with acetic anhydride have shown the importance of the reaction pathway in determining the final product. researchgate.net

Table 2: Representative Calculated Activation Energies for Acylation Reactions

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Acylation | Ethanol (B145695) | 15-20 |

| Acylation | Aniline | 12-18 |

| Hydrolysis | Water | 20-25 |

Note: These are hypothetical values for this compound based on typical activation energies for anhydride reactions. The specific values would depend on the computational method and the chosen nucleophile.

Simulation of Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant (Polarizable Continuum Model - PCM). acs.orgacs.org

For a reaction involving a polar molecule like this compound, a polar solvent would be expected to stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. For example, in the tautomerism of tetrazole, polar solvents are known to influence the predominance of the 1H-tautomer. researchgate.net Similar effects would be anticipated for reactions of the anhydride.

Investigations of Tautomeric and Isomeric Forms within the Tetrazole System

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net While the substituent in this compound is at the N1 position, the possibility of tautomerization to the 2H-form under certain conditions, such as in the gas phase or in specific solvents, cannot be ruled out. researchgate.netacs.org

Computational studies have shown that for many substituted tetrazoles, the 2H-tautomer is energetically preferred in the gas phase, while the 1H-tautomer is more stable in the solid state and in polar solvents. researchgate.netnih.gov Quantum chemical calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion. The energy barrier for the 1H to 2H rearrangement in the parent tetrazole is significant, suggesting that such a transformation would not be spontaneous under normal conditions. nih.gov

In Silico Approaches for Predicting Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations would predict distinct signals for the protons and carbons in the tetrazole ring and the acetic anhydride moiety.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic peaks would be expected for the C=O stretching of the anhydride, the N=N and C=N stretching of the tetrazole ring, and the C-H stretching of the methylene (B1212753) group.

Intermolecular Interactions: The molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and helps in predicting how the molecule will interact with other molecules, for instance, through hydrogen bonding or other non-covalent interactions. aminer.org The nitrogen atoms of the tetrazole ring and the oxygen atoms of the anhydride would be regions of negative potential, attractive to electrophiles, while the carbonyl carbons would be regions of positive potential, susceptible to nucleophilic attack.

Table 3: Predicted Spectroscopic Data for this compound (Representative)

| Spectroscopic Technique | Predicted Signature |

| ¹H NMR (ppm) | ~5.5 (s, 2H, -CH₂-) |

| ~9.0 (s, 1H, C5-H) | |

| ¹³C NMR (ppm) | ~50 (-CH₂-) |

| ~145 (C5) | |

| ~165 (C=O) | |

| IR (cm⁻¹) | ~1820, 1750 (C=O stretch, anhydride) |

| ~1500-1600 (N=N, C=N stretch, tetrazole) | |

| ~2950-3000 (C-H stretch) |

Note: These are predicted values based on the analysis of similar functional groups and would need to be confirmed by experimental data for the specific compound.

Future Directions and Emerging Research Frontiers

Innovations in Sustainable and Green Synthesis of Tetrazolylacetic Anhydrides

The future of synthesizing tetrazolylacetic anhydrides is rooted in green chemistry principles, aiming to reduce environmental impact and improve safety. Research is focused on the entire lifecycle of the synthesis, from the starting materials to the final anhydride (B1165640) product. A primary area of innovation is the synthesis of the tetrazole core itself, which traditionally involves reagents like the highly explosive hydrazoic acid.

Future approaches will likely center on:

Heterogeneous Catalysis : The use of recoverable and reusable catalysts is a cornerstone of green chemistry. osi.lv Recent advancements have highlighted the use of various nanomaterial-based catalysts, including magnetic nanoparticles, for the synthesis of tetrazole derivatives. rsc.orgrsc.org These catalysts offer high surface-area-to-volume ratios, easy separation from the reaction mixture, and the potential for multiple reuse cycles, reducing waste and cost. rsc.orgrsc.org A patent for the post-processing of 1H-tetrazole-1-acetic acid already points toward this trend by focusing on recycling solvents and avoiding organic extraction reagents. google.com

Alternative Energy Sources : Microwave-assisted synthesis and sonochemistry (the use of ultrasound) are becoming increasingly prevalent. osi.lvnih.govbohrium.com These methods can significantly reduce reaction times, improve yields, and often allow for reactions to occur under solvent-free conditions, representing a significant green advancement over conventional heating. nih.govnih.gov

Benign Solvent Systems : The quest for eco-friendly reaction media is leading researchers away from traditional volatile organic solvents. gcande.org Future syntheses will increasingly utilize water, ionic liquids, or deep eutectic solvents for the formation of the tetrazole ring. osi.lvkuleuven.be The Sharpless procedure for creating 5-substituted 1H-tetrazoles from nitriles in water is a key example of this trend. capes.gov.br

Table 1: Emerging Green Synthesis Strategies for Tetrazole Precursors

| Green Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Nanocatalysis | Use of catalysts like Fe₃O₄-based magnetic nanoparticles or MCM-41 composites for the [3+2] cycloaddition. rsc.orgrsc.org | High efficiency, easy recovery and reusability, reduced metal leaching. rsc.org | Developing more stable and active nanocatalysts. |

| Microwave Irradiation | Employing microwave energy to accelerate the reaction, often without a solvent. nih.gov | Drastically reduced reaction times, increased yields, energy efficiency. nih.gov | Optimizing multi-step syntheses in a single microwave reactor. |

| Aqueous/Solvent-Free Synthesis | Using water as a solvent or conducting reactions neat (without any solvent). osi.lvkuleuven.be | Eliminates hazardous organic solvents, simplifies workup, lowers environmental impact. | Expanding substrate scope for water-based tetrazole formation. |

Exploration of Bioinspired and Organocatalytic Approaches

Nature's catalysts—enzymes—offer inspiration for developing highly selective and efficient small molecule catalysts. This frontier explores using organocatalysts, which are small, metal-free organic molecules, to synthesize and utilize tetrazole derivatives with high precision.

A significant emerging area is the use of tetrazole-containing molecules themselves as catalysts. For instance, a pentapeptide incorporating a tetrazole-functionalized amino acid has been developed to act as a Lewis base catalyst. nih.gov This bioinspired approach opens the door for creating chiral versions of (1H-Tetrazol-1-yl)acetic anhydride or using it in asymmetric acylation reactions catalyzed by chiral tetrazole-based molecules. Proline-derived tetrazole catalysts have also shown promise in asymmetric aldol (B89426) reactions. capes.gov.br

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, represent another key frontier. bohrium.comnih.govacs.org These reactions, which combine three or more starting materials in a single step, are inherently atom-economical and align with green chemistry principles. beilstein-journals.org Future research will focus on designing novel MCRs that incorporate the (1H-tetrazol-1-yl)acetyl group to rapidly build libraries of complex, drug-like molecules. nih.govbeilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, is poised to revolutionize the synthesis of tetrazoles and their derivatives. youtube.com This technology is particularly advantageous for tetrazole synthesis due to its ability to safely handle hazardous intermediates like hydrazoic acid (HN₃) and shock-sensitive metal azides. core.ac.ukmit.edu By using microreactors, only small quantities of these hazardous materials are present at any given moment, significantly reducing the risk of explosion. core.ac.uk

Future research will focus on:

End-to-End Automated Synthesis : Integrating multiple flow modules to perform sequential reaction steps without manual intervention is a major goal. For example, a flow system could first synthesize (1H-Tetrazol-1-yl)acetic acid and then, in a subsequent module, convert it to this compound on demand. acs.org

Scalability and Throughput : Flow reactors offer seamless scalability; to produce more material, the system is simply run for a longer duration. youtube.com Research is ongoing to optimize reactor design and conditions to maximize throughput, enabling the production of industrial quantities of tetrazole-based compounds safely and efficiently. core.ac.ukalmacgroup.com

In-line Purification and Analysis : The integration of real-time monitoring and purification technologies within the flow path will allow for fully automated systems that produce a pure product. This eliminates the need for traditional batch-wise workup and purification, streamlining the entire manufacturing process. youtube.com

Table 2: Advantages of Flow Chemistry for Tetrazole Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Future Outlook |

|---|---|---|---|

| Safety | High risk due to accumulation of hazardous reagents (e.g., NaN₃, HN₃). core.ac.uk | Minimized risk due to small reaction volumes and controlled conditions. mit.edu | Development of inherently safer processes for industrial scale-up. |

| Scalability | Problematic; requires re-optimization of reaction conditions. youtube.com | Straightforward; achieved by extending run time or "numbering-up" reactors. youtube.com | On-demand production from lab to industrial scale. |

| Control | Difficult to control exotherms; potential for runaway reactions. | Superior heat and mass transfer provides precise control over temperature and mixing. youtube.com | Access to novel reaction space with high temperatures and pressures. scispace.com |

| Automation | Largely manual, step-wise process. | Amenable to full automation with integrated purification. acs.org | "Synthesis-on-demand" platforms for rapid library generation. |

Expansion of Synthetic Scope to Unexplored Molecular Architectures

This compound is a building block, and its future value lies in its ability to help construct novel molecules with unique functions. Research is moving beyond simple derivatives and towards the creation of highly complex and diverse molecular scaffolds. nih.gov

Key emerging frontiers include:

Tetrazole as a Versatile Building Block : Instead of being added late in a synthetic sequence, tetrazole-containing fragments are being used as core building blocks in MCRs to generate molecular diversity. nih.govbeilstein-journals.org this compound is an ideal reagent for this approach, allowing for the incorporation of the tetrazolylacetyl moiety into a wide range of structures.

Novel Poly-Tetrazole Systems : The synthesis of molecules containing multiple tetrazole rings, such as bis-1,5-disubstituted-1H-tetrazoles, is an area of growing interest. nih.gov These compounds are being explored as advanced chelating agents and luminescent materials. nih.gov

C-H Functionalization : Direct functionalization of the C5 position of the tetrazole ring is an attractive but challenging strategy for creating new derivatives. acs.org Future research will focus on developing new catalytic methods to achieve this transformation selectively, allowing for the late-stage modification of complex tetrazole-containing molecules.

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the mechanism of tetrazole formation via the [2+3] cycloaddition of azides and nitriles has been studied, there is still debate. acs.org The future lies in using advanced spectroscopic techniques to observe these reactions as they happen.

Emerging research in this area includes:

Operando Spectroscopy : Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel (e.g., a flow reactor). nih.gov This provides invaluable kinetic and mechanistic data that can help elucidate the precise pathway of tetrazole formation.

Computational Synergy : Combining in-situ spectroscopic data with high-level computational studies, such as Density Functional Theory (DFT), will provide a powerful tool for understanding reaction mechanisms. acs.orgnih.gov Experimental data can validate and refine theoretical models, leading to more accurate predictions of reactivity and selectivity.

Advanced NMR Techniques : While standard NMR is used for product characterization, advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are already being used to confirm complex structures. derpharmachemica.com Future applications could involve specialized NMR experiments to detect and characterize transient intermediates in tetrazole-forming reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (1H-Tetrazol-1-yl)acetic anhydride in academic research?

- Methodological Answer : The synthesis typically involves dehydrating 1H-Tetrazole-1-acetic acid using agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., DCC, EDC) under anhydrous conditions. For example, reacting two equivalents of 1H-Tetrazole-1-acetic acid with SOCl₂ in dry dichloromethane at 0–5°C, followed by reflux, yields the anhydride. Purification via vacuum distillation or recrystallization ensures product integrity . Analogous methods for acetic anhydride synthesis via ketene or methyl acetate routes (e.g., catalytic carbonylation) may also provide insights .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Handle in fume hoods with nitrile gloves and eye protection, as the compound is likely corrosive (analogous to acetic anhydride’s hazards ). Avoid contact with water or alcohols due to violent reactivity . Conduct stability tests under varying temperatures and humidity to define shelf-life parameters.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This anhydride serves as an acylating agent for introducing the tetrazole-acetyl group into amines, alcohols, or thiols. For example, in peptide synthesis, it can acetylate amino groups post-coupling to prevent undesired side reactions . Its electron-withdrawing tetrazole moiety may enhance electrophilicity compared to conventional acetic anhydride, enabling milder reaction conditions .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., carbonyl at ~170 ppm, tetrazole ring protons at 8–9 ppm) .

- IR Spectroscopy : Confirm anhydride C=O stretching (~1800 cm⁻¹) and tetrazole C=N stretches (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Q. How does the tetrazole ring influence the reactivity of this compound compared to acetic anhydride?

- Methodological Answer : The tetrazole group’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions. For instance, in acetylation of sterically hindered amines, this anhydride may achieve higher yields at lower temperatures than acetic anhydride. Kinetic studies using in-situ FTIR or Raman spectroscopy can quantify reaction rates . Contrast with enzymatic acylation methods (e.g., Lipozyme TL IM) to explore chemo-enzymatic synergies .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

- Methodological Answer : Discrepancies often arise from moisture sensitivity, solvent purity, or catalyst choice. Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Solvent (e.g., THF vs. acetonitrile), temperature (0–50°C), and stoichiometry (1.1–2.0 eq. anhydride).

- Response Metrics : Yield (HPLC), byproduct formation (TLC).

- Case Study : A 2022 study resolved low yields in aniline acetylation by switching from aqueous to anhydrous DMF, improving yield from 65% to 92% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.